molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline

N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline

Cat. No.: B11542679
M. Wt: 337.4 g/mol
InChI Key: VAWBYKZEESYJCB-UHFFFAOYSA-N
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Description

“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is a complex organic compound that belongs to the class of heterocyclic aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” typically involves multi-step organic reactions. The starting materials often include indenoquinoxaline derivatives and methoxyaniline. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at elevated temperatures ranging from 60°C to 120°C.

    Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Acetone, ethanol, water.

    Conditions: Reactions may require specific pH levels, temperatures, and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is studied for its unique electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biology

The compound may exhibit biological activity, including potential antimicrobial or anticancer properties. Research in this area focuses on understanding its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-PHENYLAMINE
  • N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-CHLOROPHENYL)AMINE
  • N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-NITROPHENYL)AMINE

Uniqueness

“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine

InChI

InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3

InChI Key

VAWBYKZEESYJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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